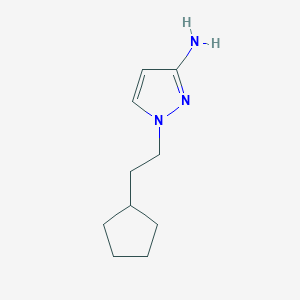
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine is an organic compound with a unique structure that includes a pyrazole ring substituted with a cyclopentyl-ethyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl ethyl ketone and hydrazine hydrate.
Formation of Pyrazole Ring: The cyclopentyl ethyl ketone reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring.
Amination: The resulting pyrazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 3-position of the pyrazole ring.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine can be compared with other similar compounds, such as:
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-5-ylamine: Similar structure but with the amine group at the 5-position.
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-4-ylamine: Similar structure but with the amine group at the 4-position.
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-2-ylamine: Similar structure but with the amine group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-(2-cyclopentylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c11-10-6-8-13(12-10)7-5-9-3-1-2-4-9/h6,8-9H,1-5,7H2,(H2,11,12) |
InChI-Schlüssel |
MZKRMWSDWBHAQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCN2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



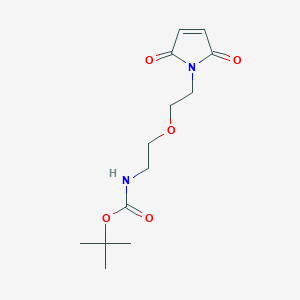
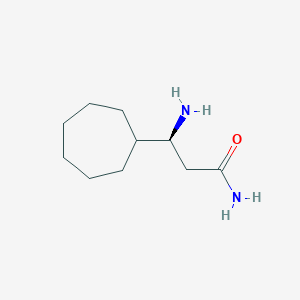
![N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13325583.png)

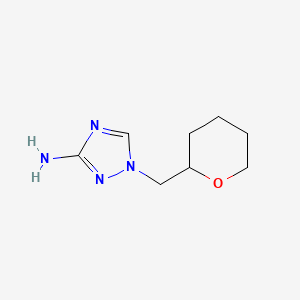
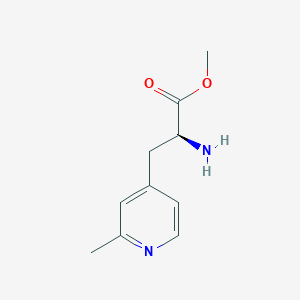
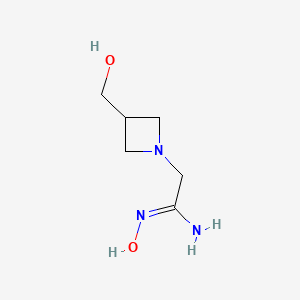
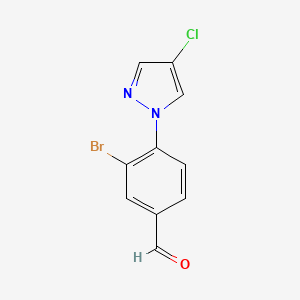
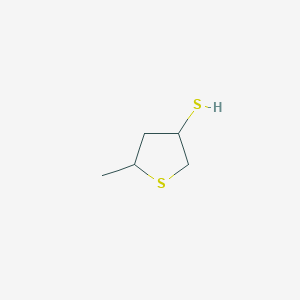
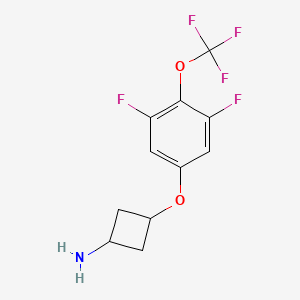

![tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13325635.png)
![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
